molecular formula C16H21N3S B11645517 2-Ethyl-4-piperidino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine

2-Ethyl-4-piperidino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine

Cat. No.: B11645517
M. Wt: 287.4 g/mol
InChI Key: ARVHGDOGGRDDFV-UHFFFAOYSA-N
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Description

2-Ethyl-4-piperidino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-piperidino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine typically involves the cyclization of substituted cyclopentanone or its enamine derivatives. One common method includes the use of chloroacetonitrile as an alkylating agent, followed by heating the reaction product under reflux in formamide . Another approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-piperidino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethyl-4-piperidino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-piperidino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-piperidino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H21N3S

Molecular Weight

287.4 g/mol

IUPAC Name

10-ethyl-12-piperidin-1-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

InChI

InChI=1S/C16H21N3S/c1-2-13-17-15(19-9-4-3-5-10-19)14-11-7-6-8-12(11)20-16(14)18-13/h2-10H2,1H3

InChI Key

ARVHGDOGGRDDFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCCCC4

Origin of Product

United States

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